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molecular formula C12H13NO3S B8371160 2-(3-Methyl-4-oxo-2-phenylthiazolidin-5-yl)acetic acid CAS No. 960221-99-2

2-(3-Methyl-4-oxo-2-phenylthiazolidin-5-yl)acetic acid

Cat. No. B8371160
M. Wt: 251.30 g/mol
InChI Key: IPGUXVJGAKXBLW-UHFFFAOYSA-N
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Patent
US07834000B2

Procedure details

A solution of benzaldehyde (0.75 mmol, 79.6 mg) and methylamine hydrochloride (60.8 mg, 0.9 mmol) in DMF (0.5 ml) with 4 Å molecular sieves was heated at 80° C. for 2 hours. A solution of mercaptosuccinic acid (1.13 mmol, 168 mg) in DMF (0.2 ml) was added and the reaction was heated at 80° C. for an additional 16 hours. The reaction mixture was diluted with water and extracted with EtOAc. The organic layer was washed with 1N HCl, water and evaporated to dryness to give the desired product which was used without further purification.
Quantity
79.6 mg
Type
reactant
Reaction Step One
Quantity
60.8 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[CH3:10][NH2:11].[SH:12][CH:13]([CH2:17][C:18]([OH:20])=[O:19])[C:14](O)=[O:15]>CN(C=O)C.O>[CH3:10][N:11]1[C:14](=[O:15])[CH:13]([CH2:17][C:18]([OH:20])=[O:19])[S:12][CH:1]1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
79.6 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
60.8 mg
Type
reactant
Smiles
Cl.CN
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
168 mg
Type
reactant
Smiles
SC(C(=O)O)CC(=O)O
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with 1N HCl, water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CN1C(SC(C1=O)CC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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